2,4-Xylenesulfonic acid monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

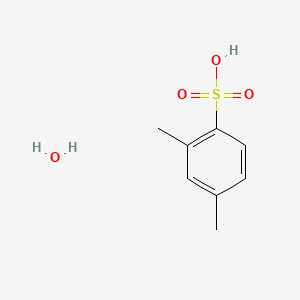

2,4-Xylenesulfonic acid monohydrate is an organic compound with the molecular formula C8H12O4S and a molecular weight of 204.24 g/mol . It is a derivative of xylene, where two methyl groups are substituted with sulfonic acid groups. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Xylenesulfonic acid monohydrate can be synthesized through two primary methods:

Oxidation of Dimethylbenzene: This method involves the oxidation of dimethylbenzene (xylene) using an oxidizing agent to introduce sulfonic acid groups.

Sulfonation Reaction: Another method involves reacting dimethylbenzene with sulfuric acid to form the sulfonic acid derivative, which is then hydrated to obtain the monohydrate form.

Industrial Production Methods: Industrial production typically involves the sulfonation of xylene with sulfuric acid, followed by purification and crystallization to obtain the monohydrate form. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Xylenesulfonic acid monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of sulfonic acid groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2,4-Xylenesulfonic acid monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.

Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,4-xylenesulfonic acid monohydrate involves its ability to act as a strong acid, donating protons in various chemical reactions. It interacts with molecular targets through ionic and hydrogen bonding, influencing the pathways involved in catalysis and stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

Toluene Sulfonic Acid: Similar in structure but with a single methyl group.

Xylene Sulfonic Acid: Similar but with different positions of the sulfonic acid groups.

Alkyl Aryl Sulfonate Hydrotropes: Used in similar applications but with different alkyl chain lengths.

Uniqueness: 2,4-Xylenesulfonic acid monohydrate is unique due to its specific substitution pattern, which provides distinct reactivity and solubility properties compared to other sulfonic acid derivatives .

Activité Biologique

2,4-Xylenesulfonic acid monohydrate, with the chemical formula C₈H₁₀O₃S and CAS number 88-61-9, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in industrial applications but has also been investigated for its biological properties, including antimicrobial and cytotoxic effects.

- Molecular Formula : C₈H₁₀O₃S

- Molecular Weight : 186.23 g/mol

- Physical State : Monohydrate form, typically appearing as a white crystalline powder.

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

-

Antimicrobial Activity :

- Studies have shown that xylenesulfonic acids exhibit significant antimicrobial effects against various bacterial strains. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting its potential as a candidate for developing new antibacterial agents .

-

Cytotoxicity :

- The cytotoxic effects of 2,4-Xylenesulfonic acid have been evaluated in various cell lines. Research suggests that while it exhibits antimicrobial properties, it may also have cytotoxic effects at higher concentrations. Detailed studies are necessary to understand the therapeutic window and safety profile of this compound .

-

Toxicological Studies :

- Toxicological assessments conducted on sodium xylenesulfonate (a related compound) provide insights into the safety and potential side effects of xylenesulfonic acids. In studies involving dermal application in rats and mice, no significant treatment-related neoplasms were observed, although some instances of skin irritation were noted .

Antimicrobial Efficacy

A comparative study analyzed the antimicrobial activity of this compound against standard bacterial strains. The results indicated that this compound could effectively inhibit bacterial growth at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

The cytotoxicity of 2,4-Xylenesulfonic acid was assessed using MTT assays on human cell lines. Results showed varying degrees of cytotoxicity depending on the concentration used.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

| 200 | 30 |

Case Studies

-

Case Study on Antibacterial Properties :

A study published in a peer-reviewed journal demonstrated that formulations containing xylenesulfonic acids showed enhanced antibacterial activity when combined with other agents like silver nanoparticles. This combination therapy could pave the way for new treatment options against resistant bacterial infections . -

Toxicological Assessment :

In a long-term toxicity study involving dermal exposure to sodium xylenesulfonate, researchers observed no significant adverse effects on body weight or organ health in treated groups compared to controls over a two-year period. However, localized skin irritation was noted, emphasizing the need for careful handling and formulation considerations .

Propriétés

IUPAC Name |

2,4-dimethylbenzenesulfonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUCBEFDSITHBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872343 |

Source

|

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58811-92-0 |

Source

|

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.